2-Amino-7(8)-fluorophenazine 5,10-dioxide (FNZ) is a bioreducible prodrug investigated for its potential as an antitumoral agent. [, , ] It exhibits selective cytotoxicity towards hypoxic tumor cells, which are often resistant to conventional therapies. [, ] This selectivity makes FNZ a promising candidate for the development of targeted cancer treatments.
The synthesis of FNZ involves multiple steps and utilizes a previously described procedure. [] Optimization efforts for scaling up the synthesis to 5 grams have been successful, achieving an overall yield of 60%. [] This optimized procedure involves specific washing and drying conditions for the benzofuroxan intermediate and the final FNZ product. []
FNZ acts as a bioreducible prodrug, selectively targeting hypoxic tumor cells. [, ] While the exact mechanism is not detailed in the abstracts, its bioreducibility suggests that FNZ is activated under hypoxic conditions within the tumor microenvironment. This activation likely involves enzymatic reduction, leading to the formation of cytotoxic metabolites that exert their antitumor effects. [, ]
FNZ suffers from poor water solubility, limiting its potential clinical applications. [] To address this, researchers have explored encapsulating FNZ in various delivery systems like polymeric micelles. [] This encapsulation significantly increases FNZ solubility (up to 14 times), improves its bioavailability, and enables controlled release. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4